molecular formula C13H11NO4S B1265567 2-benzenesulfonamidobenzoic acid CAS No. 34837-67-7

2-benzenesulfonamidobenzoic acid

Cat. No.: B1265567
CAS No.: 34837-67-7
M. Wt: 277.3 g/mol
InChI Key: KIAHUXDVSURYKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-benzenesulfonamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-benzenesulfonamidobenzoic acid involves its binding to DNA through an intercalative mechanism. This binding can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in these processes, making it a potential candidate for therapeutic applications .

Properties

IUPAC Name

2-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHUXDVSURYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188388
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-67-7
Record name 2-[(Phenylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzenesulfonamidobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Benzenesulfonamidobenzoic acid revealed by the research?

A1: The research primarily used X-ray crystallography to determine the structure of this compound. Key findings include:

  • Intramolecular Hydrogen Bonding: The molecule exhibits intramolecular hydrogen bonding between the nitrogen-bound hydrogen (N—H) and the oxygen atom (O) of the carboxyl group (COOH). Additionally, a carbon-bound hydrogen (C—H) also interacts with the carboxyl oxygen (O) through hydrogen bonding. []
  • Intermolecular Interactions: The crystal structure is stabilized by various intermolecular interactions:
    • Hydrogen Bonding: C—H⋯O and O—H⋯O hydrogen bonds contribute to the stability. Notably, O—H⋯O hydrogen bonds lead to the formation of cyclic dimers with a specific geometric arrangement termed graph-set motif R 2 2(8). []
    • C—H⋯π Interactions: These interactions, involving a carbon-bound hydrogen (C—H) and the electron-rich pi system of a benzene ring, further contribute to the packing arrangement in the crystal lattice. []
  • Dihedral Angle: The study revealed a dihedral angle of 13.7° between the plane of the benzene ring and the plane of the carboxyl group. [] This angle provides insights into the molecule's overall three-dimensional shape.

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